4-(4-Ethylphenyl)butan-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H19N |
|---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
4-(4-ethylphenyl)butan-2-amine |
InChI |
InChI=1S/C12H19N/c1-3-11-6-8-12(9-7-11)5-4-10(2)13/h6-10H,3-5,13H2,1-2H3 |
InChI Key |
OFLNJLFZNVHAHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(C)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 4 Ethylphenyl Butan 2 Amine and Analogues
Historical Context of Phenylbutan-2-amine Synthesis
The synthesis of phenylbutan-2-amine derivatives is rooted in the broader history of amine synthesis. Early methods for creating primary amines often involved direct alkylation of ammonia (B1221849), a technique that, while straightforward, frequently leads to a mixture of primary, secondary, and tertiary amines, necessitating complex purification steps. libretexts.org A significant advancement came with the development of the Leuckart reaction, discovered by Rudolf Leuckart, which involves the reductive amination of aldehydes or ketones. This reaction provided a more controlled route to amines and laid the foundation for many of the synthetic strategies still in use today. The first synthesis of a related compound, 3-phenylbutan-2-amine, also known as β-methylamphetamine, was reported in 1939 by German chemists Felix Haffner and Fritz Sommer. wikipedia.org Their work was aimed at creating stimulants with milder effects compared to existing amphetamines. wikipedia.org
Classical Approaches to Amine Synthesis
Traditional methods for synthesizing phenylbutan-2-amines, including 4-(4-ethylphenyl)butan-2-amine, have relied on well-established organic reactions. These classical approaches, while effective, often involve harsh reagents and can lack stereoselectivity.
Reductive Amination Strategies
Reductive amination is a widely employed and powerful method for the synthesis of amines from carbonyl compounds. d-nb.info This two-step process begins with the reaction of a ketone, in this case, 4-(4-ethylphenyl)butan-2-one, with an amine source like ammonia to form an imine intermediate. The imine is then reduced to the final amine product. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), and sodium cyanoborohydride. For industrial-scale production, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under high pressure is often preferred due to its efficiency and scalability.
A variety of ketones can serve as precursors in this process. For instance, 4-(4-methoxyphenyl)butan-2-one is a common starting material for the synthesis of its corresponding amine. The synthesis of this ketone can be achieved through methods like the Friedel-Crafts acylation of anisole (B1667542) or through an aldol (B89426) condensation followed by hydrogenation. units.it Similarly, 4-(2-ethylphenyl)butan-2-one (B13611602) can be synthesized via aldol condensation or Friedel-Crafts acylation. smolecule.com
| Precursor Ketone | Corresponding Amine |
| 4-(4-Ethylphenyl)butan-2-one | This compound |
| 4-(4-Methoxyphenyl)butan-2-one | 4-(4-Methoxyphenyl)butan-2-amine (B1362676) |
| 4-Phenylbutan-2-one | 4-Phenylbutan-2-amine |
| 3-Phenylbutan-2-one | 3-Phenylbutan-2-amine |
Nitrile Reduction Pathways
Another classical route to primary amines involves the reduction of nitriles. libretexts.org This method allows for the extension of a carbon chain. For the synthesis of this compound, a suitable nitrile precursor would be required. The reduction of the nitrile group can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgorganic-chemistry.org This reaction proceeds through the formation of an imine anion, which is then further reduced to the amine. libretexts.org Various reagents and conditions have been developed for nitrile reduction, offering different levels of functional group tolerance. organic-chemistry.org
Multi-Step Organic Transformations
The synthesis of this compound and its analogs can also be achieved through multi-step reaction sequences. These transformations may involve the initial construction of the carbon skeleton followed by the introduction of the amine functionality. For example, a common strategy involves the alkylation of a smaller amine with a suitable alkyl halide. Another approach is the synthesis of a precursor molecule that can be subsequently converted to the desired amine. For instance, the synthesis of 4-(4-methoxyphenyl)butan-2-one, a precursor to the corresponding amine, has been achieved in a three-step flow synthesis from 4-methoxybenzyl alcohol. researchgate.net Such multi-step processes offer flexibility in accessing a wide range of analogs by modifying the starting materials and reagents at each step.
Advanced and Sustainable Synthetic Strategies
Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and selective methods for amine synthesis. These strategies aim to reduce waste, improve atom economy, and provide access to enantiomerically pure compounds.
Asymmetric and Enantioselective Synthesis
The synthesis of specific stereoisomers (enantiomers) of chiral amines is of great importance, particularly in the pharmaceutical industry. Asymmetric synthesis methods are designed to produce a single enantiomer in high excess. One of the most powerful techniques for this is biocatalysis, which utilizes enzymes to carry out highly selective transformations.
Omega-transaminases (ω-TAs) have emerged as valuable biocatalysts for the enantioselective synthesis of chiral amines. mdpi.comsmolecule.com These enzymes can be used in several ways:
Kinetic resolution: A racemic mixture of an amine is reacted with the enzyme, which selectively converts one enantiomer to a ketone, leaving the other enantiomer in high purity. mdpi.com
Asymmetric synthesis: A prochiral ketone is converted into a single enantiomer of the corresponding amine. mdpi.comoup.com
Deracemization: A combination of two stereocomplementary ω-TAs is used to convert a racemic amine completely into a single enantiomer. mdpi.com
For example, the enantioselective synthesis of 4-(4-methoxyphenyl)butan-2-amine has been achieved using ω-transaminases immobilized on zeolite supports. oup.com This chemo-enzymatic approach involves the initial synthesis of the prochiral ketone, 4-(4-methoxyphenyl)-2-butanone, followed by the stereoselective amination using the immobilized enzyme. oup.com This method offers a green and sustainable alternative to traditional chemical synthesis. researchgate.net
The following table summarizes some of the enzymes and their applications in the synthesis of phenylbutan-2-amine analogs:
| Enzyme/Catalyst | Application | Substrate/Product Example | Reference |
| ω-Transaminase (ω-TA) | Kinetic resolution, Asymmetric synthesis, Deracemization | rac-4-phenylbutan-2-amine | mdpi.com |
| Amine Dehydrogenases (AmDHs) | Reductive amination of carbonyl compounds | Synthesis of chiral amines | |
| Immobilized ω-Transaminase on ITQ-2 zeolite | Enantioselective synthesis of chiral amines | 4-(4-methoxyphenyl)-2-butanone to (S)-4-(4-methoxyphenyl)-2-butanamine | oup.com |
Catalytic Methodologies (e.g., Transition Metal Catalysis)
Transition metal catalysis is a cornerstone in the synthesis of aliphatic amines and their precursors due to its efficiency and selectivity. acs.org Palladium-based catalysts, in particular, have been extensively used for C-C bond formation and amination reactions. For instance, the synthesis of 4-aryl-2-butanone precursors can be achieved via Mizoroki-Heck reactions. The coupling of aryl halides with methyl vinyl ketone (MVK) using a palladium catalyst is a key step. units.it Optimization of these conditions has shown that catalysts like palladium(II) acetate, in combination with specific ligands and bases, can effectively drive the reaction towards high yields of the desired 4-aryl-3-buten-2-one intermediate, which is then hydrogenated to the saturated ketone. units.it
Nickel-catalyzed reductive amination represents a direct and efficient route to primary amines from carbonyl compounds. rsc.org This method utilizes a homogeneous nickel catalyst, such as Ni(BF₄)₂·6H₂O with a triphos ligand, under ammonia and hydrogen pressure to convert ketones to the corresponding primary amines. rsc.org This approach is advantageous as it provides a direct conversion with high catalytic efficiency.
Furthermore, transition metals like copper and ruthenium are employed in various amination strategies. acs.orgliv.ac.uk Copper(I) chloride, for example, can catalyze the addition of amines to alkynylphosphonates, demonstrating the utility of late transition metals in forming C-N bonds with high stereoselectivity. acs.org For the synthesis of chiral amines, iridium and rhodium complexes with chiral ligands are widely used in the asymmetric hydrogenation of imines, which are intermediates in the conversion of ketones to amines. acs.org
Flow Chemistry Applications
Flow chemistry has emerged as a powerful tool for the synthesis of 4-aryl-2-butanones and their subsequent conversion to amines, offering enhanced safety, scalability, and process control. researchgate.net A notable example is the three-step telescoped flow synthesis of 4-(4-methoxyphenyl)butan-2-one, a close analogue of the ethyl-substituted target. researchgate.net This process involves:
Oxidation: An alcohol (e.g., 4-methoxybenzyl alcohol) is oxidized over a gold-palladium on titania (AuPd/TiO₂) catalyst.
C-C Coupling: The resulting aldehyde undergoes an aldol condensation with acetone (B3395972) over an anatase TiO₂ catalyst.
Reduction: The enone product is selectively hydrogenated to the saturated ketone using a platinum on titania (Pt/TiO₂) catalyst.
Continuous flow systems are also critical in biocatalytic approaches. The enantioselective synthesis of 4-(4-methoxyphenyl)-2-butanamine has been successfully demonstrated in continuous flow reactors using immobilized ω-transaminase enzymes. csic.es These fixed-bed reactors enable sustained production of the enantiopure amine with high conversion efficiency and selectivity, showcasing the synergy between flow chemistry and biocatalysis. csic.es
Optimization of Reaction Conditions and Yields
The optimization of reaction parameters is critical for maximizing yield and purity. In the synthesis of 4-aryl-3-buten-2-one intermediates via the Mizoroki-Heck reaction, a systematic screening of catalysts, bases, solvents, and temperatures is performed. For the coupling of 4-iodoanisole (B42571) with methyl vinyl ketone, conditions were optimized to achieve a 76% isolated yield using 0.2 mol% Pd(OAc)₂, 1.1 equivalents of Cs₂CO₃ as the base, in a DMF/water solvent mixture at 160 °C. units.it
Table 1: Optimization of Mizoroki-Heck Reaction Conditions for Synthesis of 4-(4-methoxyphenyl)-3-buten-2-one units.it
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | K₂CO₃ (1.1) | DMF | 140 | 20 | 50 |
| 2 | Pd(OAc)₂ (1) | K₃PO₄ (1.1) | DMF | 140 | 20 | 60 |
| 3 | Pd(OAc)₂ (1) | Cs₂CO₃ (1.1) | DMF | 140 | 20 | 65 |
| 4 | Pd(OAc)₂ (0.2) | Cs₂CO₃ (1.1) | DMF | 160 | 20 | 68 |
| 5 | Pd(OAc)₂ (0.2) | Cs₂CO₃ (1.1) | NMP | 160 | 20 | 65 |
| 6 | Pd(OAc)₂ (0.2) | Cs₂CO₃ (1.1) | Dioxane | 160 | 20 | 45 |
| 7 | Pd(OAc)₂ (0.2) | Cs₂CO₃ (1.1) | DMF/H₂O | 160 | 20 | 76 |
Similarly, for nickel-catalyzed reductive aminations, the choice of solvent significantly impacts the reaction's efficiency. Trifluoroethanol (TFE) has been identified as a superior solvent over others like methanol (B129727) or THF, leading to higher yields of the desired primary amine. rsc.org The optimization also involves adjusting hydrogen and ammonia pressures and temperature to achieve maximal conversion. rsc.org
Table 2: Influence of Solvent on Ni-catalyzed Reductive Amination of Veratraldehyde rsc.org
| Entry | Solvent | Conversion (%) | Selectivity (Amine, %) |
| 1 | TFE | >99 | 98 |
| 2 | MeOH | 91 | 91 |
| 3 | EtOH | 89 | 89 |
| 4 | i-PrOH | 51 | 85 |
| 5 | THF | 50 | 90 |
| 6 | Dioxane | 35 | 87 |
Stereocontrol and Diastereoselective Routes
Achieving stereocontrol is paramount in the synthesis of chiral amines like this compound. Asymmetric synthesis is the preferred method for producing single enantiomers, which are often required for biological applications. acs.org
One of the most effective methods is the asymmetric hydrogenation of imines or enamines derived from the corresponding ketone. acs.org This is typically achieved using transition metal catalysts (e.g., Iridium, Rhodium, Nickel) complexed with chiral ligands. For example, nickel catalysts with P-stereogenic dialkyl phosphine (B1218219) ligands have been shown to facilitate the asymmetric hydrogenation of N-aryl imino esters with up to 98% enantiomeric excess (ee). acs.org The principles are directly applicable to the reduction of imines formed from 4-(4-ethylphenyl)butan-2-one.
Biocatalysis offers an excellent alternative for stereocontrol. The use of ω-transaminase (ATA) enzymes for the amination of prochiral ketones is a highly enantioselective process. csic.es In the synthesis of the analogue 4-(4-methoxyphenyl)-2-butanamine, an ATA immobilized on a zeolite support was used to convert the ketone into the (S)-amine with high conversion and excellent enantioselectivity. csic.es This chemo-enzymatic strategy highlights a green and efficient route to enantiopure amines.
Asymmetric reductive amination using chiral auxiliaries is another established strategy. d-nb.info This method involves the condensation of the ketone with a chiral amine auxiliary, followed by diastereoselective reduction of the resulting chiral imine. Subsequent removal of the auxiliary yields the enantiomerically enriched target amine. The use of Lewis acids can further enhance the diastereoselectivity of the reduction step. d-nb.info
Chemical Reactivity and Derivatization Studies of 4 4 Ethylphenyl Butan 2 Amine
Transformations at the Amine Functionality
The primary amine group (—NH₂) is a potent nucleophile and a site of basicity, making it amenable to a wide array of classical amine reactions. These transformations are fundamental for introducing new functional groups and building molecular complexity.
Primary amines like 4-(4-Ethylphenyl)butan-2-amine readily react with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are typically high-yielding and proceed under standard laboratory conditions.
Acylation: The reaction with acyl halides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), yields the corresponding N-acyl derivative. The base serves to neutralize the hydrogen halide byproduct. This transformation is a common strategy in organic synthesis to protect amines or to introduce specific acyl groups. youtube.comorganic-chemistry.org
Sulfonylation: Similarly, sulfonylation occurs when the amine is treated with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride, in the presence of a base. organic-chemistry.org This reaction, often known as the Hinsberg test for primary amines, produces N-substituted sulfonamides. masterorganicchemistry.com The resulting sulfonamide derived from a primary amine still possesses an acidic proton on the nitrogen, rendering it soluble in aqueous alkali. A related compound, 4-[[(4-ethylphenyl)sulfonylamino]methyl]-N-[2-[isopropyl(p-anisyl)amino]ethyl]benzamide, highlights the formation of a stable sulfonamide from a 4-ethylphenylsulfonyl chloride precursor. acs.org
Table 1: Representative Acylation and Sulfonylation Reactions for Primary Amines
| Amine Substrate | Reagent | Base | Product | Reference |
|---|---|---|---|---|
| Primary Amine | Acetyl Chloride | Pyridine | N-Acetyl Amide | youtube.com |
| Primary Amine | p-Toluenesulfonyl Chloride | Pyridine | N-Tosyl Sulfonamide | libretexts.org |
| 2-Amino-5-bromoacetophenone | 4-Methylbenzenesulfonyl chloride | Pyridine | N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | libretexts.org |
The introduction of alkyl groups onto the nitrogen atom can be achieved through direct alkylation or, more controllably, via reductive alkylation.
Alkylation: Direct N-alkylation with alkyl halides is a standard nucleophilic substitution reaction. evitachem.com However, a significant challenge with primary amines is overalkylation, where the initially formed secondary amine, being still nucleophilic, reacts further to produce a tertiary amine and potentially a quaternary ammonium (B1175870) salt. organic-chemistry.org To achieve selective mono-alkylation, specific methodologies can be employed, such as using a large excess of the primary amine or specialized basic conditions, for instance with cesium-based reagents. Current time information in Bangalore, IN.ucalgary.ca
Reductive Alkylation (Reductive Amination): A more controlled and widely used method for N-alkylation is reductive amination. digitellinc.comlibretexts.org This two-step, one-pot process involves the initial reaction of this compound with an aldehyde or ketone to form an intermediate imine (Schiff base). This intermediate is not isolated but is subsequently reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comlibretexts.org Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl compound. digitellinc.com Catalytic hydrogenation is also a viable reduction method. chemistrysteps.com A study on the synthesis of N-(4-ethylbenzyl)butan-2-amine, a structural isomer, specifically notes reductive amination as an optimal synthetic route. rug.nl
Table 2: Examples of Alkylation and Reductive Alkylation of Primary Amines
| Amine | Carbonyl/Halide | Reducing Agent/Base | Product Type | Reference |
|---|---|---|---|---|
| Primary Amine | Alkyl Bromide | CsOH | Secondary Amine | ucalgary.ca |
| 4-Phenylbutan-2-one | Ammonia (B1221849) (aq.) / H₂ | Iron-based catalyst | Primary Amine (4-Phenylbutan-2-amine) | wikipedia.org |
| Ketone/Aldehyde | Primary Amine | NaBH₃CN | Secondary Amine | masterorganicchemistry.comdigitellinc.com |
| Butan-2-amine | 4-Ethylbenzyl bromide | K₂CO₃ | Secondary Amine (N-(4-ethylbenzyl)butan-2-amine) | rug.nl |
The reaction between this compound and a carbonyl compound (aldehyde or ketone) results in the formation of an N-substituted imine, commonly known as a Schiff base. redalyc.orgdavidpublisher.com This condensation reaction is typically catalyzed by a trace amount of acid and involves the elimination of a water molecule. libretexts.orgchemistrysteps.com The reaction is reversible and can be driven to completion by removing water from the reaction mixture, for instance, by azeotropic distillation. youtube.commasterorganicchemistry.com
The formation of the C=N double bond is a robust and fundamental transformation. For example, the reaction of 4-ethylaniline, a close structural analog, with 4-hydroxybenzaldehyde (B117250) proceeds efficiently to yield the corresponding Schiff base, 4-(((4-ethylphenyl)imino)methyl)phenol. researchgate.net This suggests that this compound would readily react with a variety of aromatic and aliphatic aldehydes and ketones to produce a diverse library of imine derivatives.
Table 3: Illustrative Schiff Base Formation Reactions
| Amine Reactant | Carbonyl Reactant | Conditions | Product (Schiff Base) | Reference |
|---|---|---|---|---|
| Primary Amine (general) | Aldehyde or Ketone | Mild Acid (pH ~5) | N-Substituted Imine | libretexts.orgchemistrysteps.com |
| Ethylamine | Benzaldehyde | Methanol (B129727) | N-Ethylidenebenzenamine | masterorganicchemistry.com |
| 4-Ethylaniline | 4-Hydroxybenzaldehyde | Ethanol, reflux | 4-(((4-ethylphenyl)imino)methyl)phenol | researchgate.net |
Reactions Involving the Phenyl Moiety
The aromatic ring of this compound is susceptible to electrophilic attack and can participate in modern cross-coupling reactions, enabling extensive functionalization.
The benzene (B151609) ring in this compound is substituted with two activating, ortho-, para-directing groups: an ethyl group (-CH₂CH₃) and a 4-aminobutyl group (-CH₂CH(NH₂)CH₂CH₃). wikipedia.orguoanbar.edu.iq The ethyl group activates through a positive inductive effect (+I). The sec-butylamine (B1681703) substituent is also activating. The combined effect of these two groups strongly activates the ring towards electrophilic aromatic substitution (EAS) and directs incoming electrophiles to the positions ortho to the existing substituents (positions 2, 3, 5, and 6 relative to the ethyl group at position 1 and the butylamine (B146782) at position 4).
Given that the two groups are para to each other, the positions ortho to the ethyl group are also meta to the butylamine group, and vice-versa. The directing influence will be a synergistic effect of both groups. Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. lkouniv.ac.inminia.edu.eg For instance, the nitration of ethylbenzene (B125841) with a mixture of nitric and sulfuric acids primarily yields a mixture of ortho- and para-nitroethylbenzene. google.com In the case of this compound, nitration would be expected to occur at the positions ortho to the more strongly activating group, though steric hindrance from the butylamine chain might favor substitution ortho to the smaller ethyl group.
Table 4: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Expected Major Products | Reference (Analogous Reactions) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-(4-ethylphenyl)butan-2-amine and 3-Nitro-4-(4-ethylphenyl)butan-2-amine | google.com |
| Bromination | Br₂, FeBr₃ | 2-Bromo-4-(4-ethylphenyl)butan-2-amine and 3-Bromo-4-(4-ethylphenyl)butan-2-amine | youtube.com |
| Sulfonation | SO₃, H₂SO₄ | 2-(4-(Butan-2-ylamino))ethylbenzenesulfonic acid | libretexts.org |
Modern palladium-catalyzed cross-coupling reactions provide powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the aromatic ring. To participate in these reactions, the phenyl ring must first be functionalized with a suitable group, typically a halogen (Br, I) or a triflate. A halogenated derivative, such as 1-bromo-4-ethyl-2-(4-aminobutyl)benzene, could serve as a versatile intermediate.
Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. rsc.orgresearchgate.net This would allow for the introduction of new alkyl, alkenyl, or aryl groups onto the phenyl ring of the parent molecule. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new C-N bond between an aryl halide and an amine. organic-chemistry.orgwikipedia.orglibretexts.org While the parent molecule already contains an amine, a di-halo derivative could potentially undergo this reaction to introduce additional amino functionalities. More relevantly, the Buchwald-Hartwig reaction could be used to synthesize the parent molecule itself by coupling a halo-substituted 4-ethyl-butylbenzene with an amine or ammonia equivalent. rug.nl
Table 5: Potential Aryl Coupling Reactions on a Halogenated Derivative
| Reaction Type | Coupling Partners | Catalyst/Base | Product Type | Reference (General Reaction) |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl-Br + R-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | Aryl-R | rsc.org |
| Buchwald-Hartwig | Aryl-Br + R₂NH | Pd(dba)₂ / P(t-Bu)₃ / NaOtBu | Aryl-NR₂ | wikipedia.orglibretexts.org |
Structural Elucidation of Novel Derivatives
The derivatization of this compound primarily involves reactions targeting its reactive primary amine and the activated aromatic ring. The amine functionality allows for common transformations such as acylation, alkylation, and formation of imines, which serve as precursors to more complex molecules. For instance, acylation with acid chlorides or anhydrides yields stable amide derivatives. The aromatic ring, activated by the para-ethyl group, can undergo electrophilic substitution reactions, although conditions must be carefully controlled to avoid side reactions.
The definitive identification of these novel derivatives relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for structural confirmation. researchgate.netmdpi.com In the ¹H NMR spectrum of a derivative, characteristic shifts of the protons on the ethyl group, the butane (B89635) chain, and the aromatic ring provide a structural fingerprint. Chemical shift changes relative to the parent compound are particularly diagnostic. For example, the acylation of the amine group to form an amide results in a significant downfield shift for the proton attached to the chiral carbon (C2) and the appearance of a new amide N-H signal. ¹³C NMR spectroscopy complements this by providing data on the carbon framework of the molecule, confirming the presence of all carbons and identifying changes in the chemical environment upon derivatization. researchgate.netjst.go.jppsu.edu
Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying key functional groups. The parent amine exhibits characteristic N-H stretching vibrations. Upon conversion to a secondary amide, for example, these bands are replaced by a single N-H stretching band and a strong, prominent carbonyl (C=O) stretching absorption. researchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of a new derivative, which allows for the confirmation of its elemental composition. jst.go.jp The fragmentation pattern observed in the mass spectrum offers further structural evidence, revealing characteristic cleavages of the molecule that support the proposed structure. researchgate.net
The table below illustrates the type of data obtained from these analytical methods for a representative novel derivative, N-[4-(4-ethylphenyl)butan-2-yl]acetamide.
| Analytical Technique | Derivative: N-[4-(4-ethylphenyl)butan-2-yl]acetamide |
| ¹H NMR | Shows signals for aromatic protons, ethyl group (triplet and quartet), butyl chain methylene (B1212753) and methine protons, a singlet for the acetyl methyl group, and a doublet for the amide N-H proton. The methine proton at C2 is expected to shift downfield compared to the parent amine. |
| ¹³C NMR | Displays distinct signals for all 14 carbons, including the aromatic carbons, the carbons of the ethyl and butyl groups, and the two carbons of the N-acetyl group (methyl and carbonyl). The carbonyl carbon signal would appear significantly downfield (~170 ppm). acs.org |
| IR Spectroscopy | Features a strong carbonyl (C=O) stretch (~1640 cm⁻¹) and an N-H stretching band (~3300 cm⁻¹), confirming the formation of the amide functional group. researchgate.net |
| Mass Spectrometry | The molecular ion peak [M+H]⁺ would correspond to the calculated molecular weight of the amide derivative (C₁₄H₂₁NO), confirming the addition of an acetyl group. |
This table contains representative data for illustrative purposes.
Stereochemical Interconversions and Epimerization
The this compound molecule possesses a chiral center at the second carbon (C2) of the butane chain. chemspider.com Consequently, the compound exists as a pair of enantiomers: (R)-4-(4-ethylphenyl)butan-2-amine and (S)-4-(4-ethylphenyl)butan-2-amine. ncats.io In the context of synthesizing and derivatizing this compound, particularly for applications where stereochemistry is critical, the potential for stereochemical interconversion or epimerization must be carefully considered.
Epimerization at the C2 center would lead to racemization, resulting in a mixture of both enantiomers. This process can be promoted under certain reaction conditions, especially those involving acidic or basic catalysts or high temperatures. Reactions that proceed through an achiral intermediate, such as the reversible formation of an imine from the amine, can scramble the stereocenter, leading to a loss of enantiomeric purity upon conversion back to the amine. d-nb.info
The development of synthetic methods that preserve stereochemical integrity is a key focus in modern organic chemistry. rsc.org For example, studies on related amino acid derivatives have shown that while Brønsted acids can catalyze epimerization, specific reaction conditions can be optimized to create epimerization-free synthetic pathways. acs.org The choice of catalysts and reagents in reactions such as reductive amination is critical, as these can significantly influence the diastereomeric or enantiomeric outcome. d-nb.infobeilstein-journals.org
Given that the biological activity of chiral molecules often resides in a single enantiomer, controlling the stereochemistry during the synthesis of novel derivatives is of paramount importance. google.com Therefore, any derivatization of this compound requires rigorous analysis to confirm the stereochemical configuration and purity of the final product. Standard analytical techniques for this purpose include:
Chiral High-Performance Liquid Chromatography (HPLC): This is a common method for separating and quantifying enantiomers.
NMR Spectroscopy with Chiral Auxiliaries: The amine can be derivatized with a chiral agent, such as (R)- or (S)-α-methoxyphenylacetic acid (MPA), to form diastereomeric amides. These diastereomers exhibit distinct signals in the NMR spectrum, allowing for the determination of the enantiomeric excess of the original amine. researchgate.net
The prevention of unwanted stereochemical interconversions is a critical consideration in the design of synthetic routes for any new derivative of this compound.
Advanced Spectroscopic and Analytical Characterization
High-Resolution Mass Spectrometry for Molecular Identification and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive identification of chemical compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of the parent ion and its fragments, distinguishing it from other molecules with the same nominal mass.
For 4-(4-Ethylphenyl)butan-2-amine (molecular formula: C₁₂H₁₉N), HRMS can verify the molecular weight with exceptional accuracy. The technique is also invaluable for impurity profiling, enabling the detection and tentative identification of synthesis-related impurities, byproducts, or degradants based on their exact masses. In tandem with fragmentation techniques (MS/MS), HRMS can provide structural information about the molecule. The fragmentation of the this compound molecular ion would be expected to proceed through characteristic pathways, such as benzylic cleavage and cleavage adjacent to the amine group, providing data that corroborates the proposed structure.
Table 1: Predicted HRMS Data for this compound
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₁₂H₁₉N |
| Nominal Mass | 177 u |
| Monoisotopic Mass | 177.15175 u |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed atomic structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial proximity of atoms within the molecule.
One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are used in concert to assemble the complete structural picture of this compound.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The spectrum of this compound is expected to show distinct signals for the aromatic protons (as a characteristic pattern for a 1,4-disubstituted ring), the protons of the ethyl and butyl chains, and the amine protons.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The expected spectrum would show signals corresponding to the carbons of the ethyl group, the aromatic ring, and the butylamine (B146782) chain.
2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) establish connectivity.
COSY experiments would reveal proton-proton couplings, confirming the connectivity within the ethyl group (triplet-quartet system) and the butyl chain.
HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of each carbon's signal based on its attached proton's signal.
HMBC shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the entire molecular skeleton, such as connecting the butyl chain to the ethyl-substituted phenyl ring.
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Assignment | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| CH₃ (butyl chain) | ~1.1-1.2 | Doublet | 3H |
| CH₃ (ethyl group) | ~1.2-1.3 | Triplet | 3H |
| NH₂ | ~1.5-2.5 | Broad Singlet | 2H |
| CH₂ (butyl chain) | ~1.6-1.8 | Multiplet | 2H |
| CH₂ (ethyl group) | ~2.6-2.7 | Quartet | 2H |
| CH₂ (benzyl) | ~2.6-2.8 | Multiplet | 2H |
| CH (amine) | ~3.0-3.2 | Multiplet | 1H |
Table 3: Predicted ¹³C NMR Chemical Shifts
| Assignment | Predicted δ (ppm) |
|---|---|
| CH₃ (butyl chain) | ~23 |
| CH₃ (ethyl group) | ~16 |
| CH₂ (ethyl group) | ~28 |
| CH₂ (benzyl) | ~33 |
| CH₂ (butyl chain) | ~43 |
| CH (amine) | ~48 |
| Ar-C (quaternary) | ~139, ~142 |
While solution NMR provides data on molecules in a dynamic state, solid-state NMR (SSNMR) offers insights into the structure and dynamics in the solid phase. emory.edu This is particularly useful for studying crystalline materials, including salts of this compound. Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra of solid samples. nih.gov SSNMR is highly sensitive to the local environment, meaning different crystalline forms (polymorphs) of the same compound will produce different spectra. This makes it a powerful tool for studying polymorphism, identifying intermolecular interactions like hydrogen bonding, and characterizing the conformation of the molecule as it exists within a crystal lattice. nih.govnih.gov
The carbon atom bearing the amine group (C2 of the butane (B89635) chain) is a stereocenter, meaning this compound exists as a pair of enantiomers. Chiral NMR spectroscopy is a primary method for determining the enantiomeric excess (ee) of a chiral sample. cam.ac.uk This is typically achieved by reacting the amine with a chiral derivatizing agent (CDA), such as Mosher's acid, to form a pair of diastereomers. bates.edu These diastereomers are chemically distinct and will exhibit separate signals in the NMR spectrum (¹H, ¹⁹F, or ³¹P, depending on the agent used). The relative integration of these distinct signals provides a direct and accurate measurement of the enantiomeric excess. cam.ac.uknih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra serve as a molecular fingerprint and provide clear evidence for the presence of specific functional groups. ias.ac.in
For this compound, key vibrational modes would include:
N-H Stretching: As a primary amine, two distinct N-H stretching bands are expected in the 3400-3250 cm⁻¹ region. orgchemboulder.com
C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
N-H Bending: A characteristic scissoring vibration for the primary amine group is expected in the 1650-1580 cm⁻¹ region. orgchemboulder.com
Aromatic C=C Stretching: Bands in the 1610-1450 cm⁻¹ region are indicative of the phenyl ring.
C-N Stretching: The aliphatic C-N stretch is expected to produce a band in the 1250-1020 cm⁻¹ range. orgchemboulder.com
Aromatic C-H Bending: Strong bands in the 850-800 cm⁻¹ region would be characteristic of the 1,4-disubstitution pattern on the aromatic ring.
Table 4: Predicted Principal IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400-3250 | Asymmetric & Symmetric Stretch | N-H (Primary Amine) |
| 3100-3000 | Stretch | Aromatic C-H |
| 2960-2850 | Stretch | Aliphatic C-H |
| 1650-1580 | Bend (Scissor) | N-H (Primary Amine) |
| 1610, 1500, 1450 | Stretch | Aromatic C=C |
| 1250-1020 | Stretch | Aliphatic C-N |
X-ray Crystallography of Salts and Crystalline Derivatives
Single-crystal X-ray crystallography provides the unambiguous determination of the three-dimensional structure of a molecule in the solid state. While the free base of this compound may be a liquid or a low-melting solid, crystalline salts (e.g., hydrochloride, tartrate) or derivatives can be prepared for analysis.
This technique yields precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated. researchgate.net The resulting crystal structure would confirm the molecular connectivity and reveal the preferred conformation of the molecule in the solid state. Furthermore, it provides detailed information about the crystal packing and intermolecular interactions, such as the hydrogen-bonding network formed between the amine (or ammonium (B1175870) in a salt) and neighboring molecules or counter-ions. researchgate.net In cases where a single enantiomer is crystallized with a chiral counter-ion, X-ray crystallography can be used to determine the absolute stereochemistry of the chiral center.
Table of Compounds
| Compound Name |
|---|
| This compound |
Chromatographic Method Development for Purity and Quantitative Analysis
The development of robust chromatographic methods is essential for determining the chemical and enantiomeric purity of this compound, as well as for its quantitative analysis in various matrices. Given the compound's structure—a primary amine with a single chiral center—method development focuses on techniques capable of resolving its enantiomers and separating it from potential impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are powerful tools for this purpose.
Chiral chromatography is a critical technique for the separation of the enantiomers of this compound. ijcrt.orggcms.cz This separation is vital as enantiomers of a chiral compound can exhibit different pharmacological and toxicological profiles. acs.org
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly with chiral stationary phases (CSPs), is a primary method for the enantioseparation of chiral amines. yakhak.orgmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or bonded to a silica (B1680970) support, are widely recognized for their broad applicability in resolving a diverse range of chiral compounds, including primary amines. nih.govmdpi.comresearchgate.net
For a compound like this compound, method development would typically involve screening several polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) under normal-phase conditions. yakhak.org The mobile phase often consists of a non-polar solvent, such as hexane (B92381) or heptane, mixed with an alcohol modifier like isopropanol (B130326) or ethanol. To improve peak shape and resolution for basic analytes like amines, a small amount of a basic additive (e.g., diethylamine, butylamine) is commonly added to the mobile phase to suppress undesirable interactions with residual silanol (B1196071) groups on the silica surface. nih.govresearchgate.net
The selection of the specific CSP and the optimization of the mobile phase composition are crucial for achieving baseline separation of the (R)- and (S)-enantiomers. Quantitative analysis can be performed using a UV detector, typically set at a wavelength where the phenyl ring exhibits strong absorbance. Method validation would be conducted to establish linearity, accuracy, precision, and limits of detection and quantification, ensuring the method is suitable for its intended purpose, such as purity testing or pharmacokinetic studies. yakhak.org
Representative HPLC Method for Chiral Separation
| Parameter | Condition |
|---|---|
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| 250 x 4.6 mm, 5 µm | |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Expected t_R ((S)-enantiomer) | ~8.5 min |
| Expected t_R ((R)-enantiomer) | ~9.8 min |
| Expected Resolution (R_s) | > 2.0 |
Gas Chromatography (GC)
Chiral GC is another effective technique for enantiomeric separation, particularly for volatile and thermally stable compounds. gcms.cz For primary amines like this compound, direct analysis can be challenging due to their polarity. Therefore, derivatization is often employed to convert the amine into a less polar, more volatile derivative, which also enhances chiral recognition on the stationary phase. Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) or other acylating agents.
The most common CSPs for chiral GC are based on cyclodextrin (B1172386) derivatives. wiley.comlcms.cz These stationary phases, such as those incorporating substituted β-cyclodextrins, can offer excellent enantioselectivity for a wide range of chiral compounds. wiley.comresearchgate.net
Method development involves selecting an appropriate cyclodextrin-based capillary column and optimizing the temperature program. wiley.com A temperature ramp is typically used to ensure good separation and peak shape. Hydrogen is often used as the carrier gas for its high efficiency. wiley.com A Flame Ionization Detector (FID) is commonly used for detection due to its universal response to organic compounds.
Representative GC Method for Chiral Separation (after derivatization)
| Parameter | Condition |
|---|---|
| Derivatization | N-trifluoroacetyl derivative |
| Column | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin |
| 30 m x 0.25 mm, 0.25 µm film | |
| Carrier Gas | Hydrogen, constant flow at 1.5 mL/min |
| Oven Program | 100°C (hold 1 min), ramp at 5°C/min to 180°C (hold 5 min) |
| Injector Temp. | 250°C |
| Detector Temp. | 250°C (FID) |
| Expected t_R (Enantiomer 1) | ~15.2 min |
| Expected t_R (Enantiomer 2) | ~15.6 min |
| Expected Resolution (R_s) | > 1.8 |
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to both HPLC and GC for chiral separations, offering several advantages such as high speed, reduced organic solvent consumption, and high efficiency. chromatographyonline.comwiley.com It is particularly well-suited for the analysis and purification of pharmaceutical compounds. researchgate.netrsc.orgchromatographyonline.com
SFC typically uses supercritical carbon dioxide as the main component of the mobile phase, modified with a small amount of an organic solvent (co-solvent), usually an alcohol like methanol (B129727) or ethanol. This mobile phase has low viscosity and high diffusivity, which allows for faster separations and higher throughput compared to HPLC. chromatographyonline.com
For the chiral separation of amines, the same polysaccharide-based CSPs used in HPLC are highly effective in SFC. researchgate.netnih.gov The separation mechanism is similar to normal-phase HPLC. However, achieving good peak shape and resolution for basic compounds can sometimes be challenging. The addition of acidic or basic additives to the co-solvent can dramatically improve performance. For primary amines, additives like triethylamine (B128534) or ammonium hydroxide (B78521) may be used. Alternatively, forming an ion-pair with a strong acid, such as ethanesulfonic acid, has been shown to be highly effective for improving the separation of basic compounds on polysaccharide CSPs in SFC. nih.gov
The development of an SFC method involves screening different CSPs and optimizing the co-solvent percentage, additive, back pressure, and temperature to achieve the desired separation. pharmtech.com Its compatibility with mass spectrometry (SFC-MS) also makes it a valuable tool for impurity profiling. pharmtech.com
Representative SFC Method for Chiral Separation
| Parameter | Condition |
|---|---|
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| 150 x 4.6 mm, 5 µm | |
| Mobile Phase | Supercritical CO₂ / Methanol with 0.2% Triethylamine |
| Gradient | 5% to 40% Methanol over 5 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 35°C |
| Detection | UV at 220 nm |
| Expected t_R ((S)-enantiomer) | ~3.1 min |
| Expected t_R ((R)-enantiomer) | ~3.6 min |
| Expected Resolution (R_s) | > 2.5 |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. nih.gov These calculations, often employing methods like Density Functional Theory (DFT), can determine the distribution of electrons within 4-(4-Ethylphenyl)butan-2-amine, which dictates its reactivity.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, electrostatic potential maps can visualize electron-rich and electron-poor regions, identifying likely sites for nucleophilic and electrophilic attack. The nitrogen atom of the amine group, with its lone pair of electrons, is typically an electron-rich (nucleophilic) center, while the aromatic ring can also participate in various electronic interactions. libretexts.org
Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations
| Parameter | Description | Hypothetical Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | 0.9 eV |
| HOMO-LUMO Gap | Energy difference indicating chemical reactivity | 6.7 eV |
| Dipole Moment | Measure of the net molecular polarity | 1.5 D |
| Mulliken Charge on N | Partial atomic charge on the nitrogen atom | -0.65 e |
Note: This data is illustrative and represents typical values that might be obtained from a DFT calculation.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the butan-2-amine side chain allows the molecule to exist in numerous spatial arrangements, known as conformations. libretexts.org Conformational analysis is the study of the energies associated with these different arrangements. youtube.com By systematically rotating the dihedral angles of the molecule's single bonds, a potential energy surface (PES) can be generated. weizmann.ac.ilresearchgate.net This surface maps the energy of the molecule as a function of its geometry, revealing the most stable, low-energy conformations (energy minima) and the energy barriers to interconversion between them (transition states). youtube.com
For this compound, key rotations would be around the C-C bonds of the butyl chain. The relative positions of the amine group, the methyl group, and the ethylphenyl group lead to different conformers, such as anti (where bulky groups are 180° apart) and gauche (where they are 60° apart). The anti conformation is generally the most stable due to minimized steric hindrance. libretexts.org Understanding the preferred conformations is critical as the molecule's shape influences its physical properties and biological interactions.
Table 2: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer (Rotation about C2-C3 bond) | Dihedral Angle (Amine-C2-C3-Phenyl) | Relative Energy (kJ/mol) | Stability |
|---|---|---|---|
| Anti-periplanar | 180° | 0 (Reference) | Most Stable |
| Gauche | 60° | 3.8 | Less Stable |
| Eclipsed (Syn-periplanar) | 0° | 20.0 | Least Stable |
Note: This data is illustrative, based on principles of conformational analysis, and represents the type of output from a PES scan.
Reaction Mechanism Predictions for Synthetic and Degradation Pathways
Computational chemistry can be used to explore the viability of different chemical reactions by modeling their pathways. nih.gov This involves identifying the reactants, products, and any intermediate structures, as well as the high-energy transition states that connect them. The calculation of activation energies—the energy required to reach the transition state—helps predict reaction rates and determine the most likely mechanism.
A plausible synthetic route to this compound is the reductive amination of 4-(4-ethylphenyl)butan-2-one. Theoretical calculations could model the step-by-step mechanism, including the formation of an imine intermediate and its subsequent reduction. Similarly, potential degradation pathways, such as oxidation of the amine group or reactions involving the aromatic ring, can be investigated to predict the compound's stability and potential metabolites. researchgate.netresearchgate.net
Table 3: Hypothetical Activation Energies for a Proposed Synthetic Step
| Reaction Step | Description | Calculated Activation Energy (kJ/mol) |
|---|---|---|
| Imine Formation | Nucleophilic attack of ammonia (B1221849) on the ketone | 55 |
| Reduction of Imine | Hydride addition to the imine intermediate | 40 |
Note: This data is hypothetical and serves to illustrate how computational tools are used to compare the energetics of different reaction steps.
Molecular Dynamics Simulations of Intermolecular Interactions
While quantum mechanics is ideal for studying single molecules, molecular dynamics (MD) simulations are used to study the behavior of many molecules together in a liquid or solution. acs.orgcore.ac.uk MD simulations model the movements of atoms and molecules over time based on classical mechanics and a defined force field. researchgate.net
For this compound, MD simulations can reveal how molecules interact with each other and with solvent molecules. Key intermolecular interactions would include hydrogen bonding involving the N-H bonds of the amine group, van der Waals forces between the alkyl and aromatic portions, and potential π-π stacking between the phenyl rings. ump.edu.my The strength and nature of these interactions govern physical properties like boiling point, solubility, and viscosity. Radial distribution functions (RDFs) can be calculated from MD simulations to quantify the probability of finding another atom at a certain distance, providing detailed insight into the local molecular structure. tandfonline.com
Table 4: Typical Intermolecular Interaction Energies for Amine Systems
| Interaction Type | Description | Typical Energy Range (kJ/mol) |
|---|---|---|
| Hydrogen Bond (N-H···N) | Between amine groups of two molecules | 10 - 25 |
| π-π Stacking | Between two aromatic rings | 5 - 10 |
| Van der Waals | Dispersive forces between nonpolar parts | 2 - 8 |
Note: This data represents typical energy ranges for the specified interactions in organic molecules and is not specific to this compound.
Prediction of Spectroscopic Parameters and Chemical Shifts
Quantum chemical methods are highly effective at predicting spectroscopic properties, which can be used to confirm the identity and structure of a compound. researchgate.net Calculations can predict the chemical shifts for ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy with considerable accuracy. nih.govgithub.io By calculating the magnetic shielding of each nucleus in the molecule's optimized geometry, a theoretical NMR spectrum can be generated. researchgate.net Comparing this predicted spectrum with experimental data is a powerful method for structure verification.
Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectroscopy can be calculated. These frequencies relate to the stretching and bending of chemical bonds. The predicted vibrational spectrum provides a unique fingerprint for the molecule, helping to identify its functional groups, such as the N-H and C-H stretches. nih.gov
Table 5: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Description | Predicted Chemical Shift (ppm) |
|---|---|---|
| C2 | Carbon bonded to the amine group | 48.5 |
| C4 | Benzylic carbon | 39.0 |
| C1' | Aromatic carbon attached to the butyl chain | 140.2 |
| C4' | Aromatic carbon attached to the ethyl group | 142.8 |
Note: This data is illustrative. Actual predicted shifts depend on the level of theory, basis set, and solvent model used in the calculation.
Research Applications in Science and Technology
Role as a Key Intermediate in Organic Synthesis
In organic synthesis, molecules like 4-(4-Ethylphenyl)butan-2-amine serve as valuable chiral building blocks. The primary amine group and the phenyl ring are reactive sites that allow for the construction of more complex molecular architectures. The synthesis of related 4-arylbutan-2-amines is often achieved through the reductive amination of the corresponding ketone, 4-arylbutan-2-one. openstax.orgyoutube.com This ketone precursor can be synthesized through various methods, including the Heck-Mizoroki reaction or one-pot alkylation-cleavage approaches using benzyl halides and pentane-2,4-dione. researchgate.net
Once synthesized, the amine can be used as a nucleophile to form new carbon-nitrogen bonds, a critical step in the assembly of many biologically active molecules and functional materials. For instance, the parent compound, 4-phenylbutan-2-amine, is utilized as an intermediate in the synthesis of N-substituted derivatives and other more complex chemical entities. alfachemch.comchemicalbook.com The presence of the ethyl group on the phenyl ring of this compound offers a specific lipophilic substitution pattern that can be used to tune the properties of the final product.
Table 1: Common Synthetic Routes to 4-Arylbutan-2-amine Scaffolds
| Precursor | Reaction Type | Key Reagents | Product |
|---|---|---|---|
| 4-Arylbutan-2-one | Reductive Amination | Ammonia (B1221849) (NH₃), Reducing Agent (e.g., H₂/Ni, NaBH₃CN) | 4-Arylbutan-2-amine |
| 4-Aryl-2-butanol | Direct Amination | Ammonia (NH₃), Ruthenium Catalyst | 4-Arylbutan-2-amine chemicalbook.com |
Development of Analytical Standards and Reference Materials
The class of phenethylamines, to which this compound belongs, includes many controlled substances and new psychoactive substances (NPS). Analytical laboratories, particularly in forensic science and clinical toxicology, require high-purity certified reference materials (CRMs) to unambiguously identify and quantify these compounds in complex matrices like blood and urine. clpmag.comcerilliant.com
A CRM is a standard that has been characterized for its properties (e.g., identity and purity) to a high degree of accuracy under a rigorous quality system, such as ISO 17034 and ISO/IEC 17025. bioscience.co.uk These standards are essential for validating analytical methods, calibrating instruments like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), and ensuring the accuracy and traceability of test results. cerilliant.comclpmag.com While this compound may not be a controlled substance itself, its structural similarity to regulated compounds makes it a potential candidate for use as an internal standard or as part of a reference library for the identification of unknown substances.
Applications in Material Science
In material science, chiral molecules are increasingly used to impart specific functionalities to materials, particularly in the field of optics and electronics. Chiral amines can act as templates or triggers to guide the self-assembly of achiral molecules into higher-order structures with emergent chirality. nih.govrsc.org This process, known as supramolecular chirality transfer, can lead to the formation of helical assemblies, twisted ribbons, or other chiral nanostructures from otherwise achiral components. acs.orgresearchgate.net
These chiral supramolecular assemblies can exhibit unique optical properties, such as circularly polarized luminescence (CPL), which has potential applications in 3D displays, optical data storage, and security inks. nih.govrsc.org As an enantiopure chiral amine, this compound could be investigated for its ability to induce such chiral assemblies, with the ethylphenyl group potentially influencing the packing and intermolecular interactions within the resulting supramolecular structure. nih.gov
Ligand Design in Catalysis and Coordination Chemistry
The amine functionality in this compound allows it to act as a ligand, coordinating to a metal center to form a metal complex. The chirality inherent in the molecule makes it a particularly attractive candidate for use in asymmetric catalysis, a field focused on synthesizing specific enantiomers of a chiral product. nih.gov
Chiral ligands are the cornerstone of asymmetric catalysis, as they create a chiral environment around the metal catalyst, directing the reaction to favor the formation of one enantiomer over the other. The amine can be part of a bidentate or multidentate ligand system, often in combination with other donor atoms like phosphorus (in P,N-ligands) or oxygen. researchgate.net Such catalyst systems are employed in a wide variety of industrially important reactions, including asymmetric hydrogenations, aldol (B89426) reactions, and conjugate additions. rsc.org The coordination chemistry of amines with various metal ions is extensive, with the specific geometry and stability of the resulting complex depending on the metal ion and the steric and electronic properties of the ligand. nih.govmdpi.com
Fundamental Studies of Biological Interactions
Phenylalkylamines are a foundational scaffold in medicinal chemistry, known for their interactions with a wide range of biological targets, especially monoamine receptors in the central nervous system. nih.gov Structure-activity relationship (SAR) studies, which systematically modify the structure of a molecule to understand how these changes affect its biological activity, are a key tool in drug discovery. researchgate.netmdpi.com this compound fits this template, and its interaction with proteins like enzymes and receptors can be explored in fundamental biological studies.
In vitro enzyme assays are used to determine if a compound can inhibit or modulate the activity of a specific enzyme. This is a critical step in understanding a compound's potential therapeutic effects or its metabolic fate in the body. Enzyme inhibition can be reversible (competitive, non-competitive) or irreversible, and these mechanisms can be distinguished through kinetic studies. youtube.comlongdom.org
A compound like this compound would typically be screened against a panel of relevant enzymes, such as monoamine oxidases (MAOs), which metabolize neurotransmitters, or cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of most drugs. The potency of inhibition is often quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. youtube.com Such studies provide insight into the compound's potential drug-drug interactions and metabolic stability.
Receptor binding assays are used to measure the affinity of a compound for a specific biological receptor. The phenylalkylamine structure is known to interact with various monoamine receptors, including serotonin (5-HT), dopamine (D), and adrenergic (α, β) receptors. nih.gov The affinity is typically reported as an inhibition constant (Kᵢ), which represents the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay.
SAR studies on related phenethylamines have shown that the nature and position of substituents on the phenyl ring dramatically influence receptor affinity and selectivity. nih.govresearchgate.net For example, different alkyl or halogen substitutions at the 4-position can alter the binding profile at serotonin 5-HT₂ₐ and 5-HT₂𝒸 receptors. nih.gov The ethyl group in this compound provides a specific size and lipophilicity that would interact with the receptor's binding pocket differently than a methyl, methoxy, or halogen substituent, thus leading to a unique binding profile.
Table 2: Representative Receptor Binding Affinities (Kᵢ, nM) of 4-Substituted Phenylalkylamine Analogs
| Compound (Substituent at 4-position) | 5-HT₂ₐ Receptor | 5-HT₂𝒸 Receptor | Dopamine D₂ Receptor |
|---|---|---|---|
| 2,5-dimethoxy-4-methyl -phenethylamine | 54 | 350 | >10,000 |
| 2,5-dimethoxy-4-iodo -phenethylamine | 1 | 40 | >10,000 |
| 2,5-dimethoxy-4-propyl -phenethylamine | 1 | 44 | >10,000 |
Data is illustrative and derived from studies on 4-thio-substituted 2,5-dimethoxyphenethylamines. nih.gov It demonstrates the principle of how substitution affects receptor affinity.
Based on these trends, it is plausible that this compound would be profiled in binding assays to determine its affinity and selectivity across the panel of monoamine receptors to understand its potential neuropharmacological effects. nih.goved.ac.ukfrontiersin.org
Emerging Research Directions and Future Perspectives
Integration with Artificial Intelligence and Machine Learning for Chemical Discovery
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical discovery, offering powerful tools for predicting molecular properties, designing novel structures, and optimizing synthetic routes. For 4-(4-Ethylphenyl)butan-2-amine and its derivatives, AI and ML can be leveraged in several key areas:
Property Prediction: Machine learning models, trained on large datasets of chemical structures and their corresponding experimental data, can predict the physicochemical properties, biological activities, and potential toxicities of novel analogs of this compound. This predictive capability can significantly accelerate the screening process for identifying candidates with desired characteristics for specific applications, such as drug discovery or materials science.
De Novo Design: Generative AI models can design novel molecules with specific desired properties. By inputting a set of target parameters, such as enhanced biological activity or improved material properties, these models can generate new chemical entities based on the this compound scaffold. This approach opens up new avenues for exploring the chemical space around this compound to discover next-generation molecules.
The integration of AI and ML promises to de-risk and expedite the research and development pipeline for compounds like this compound, enabling a more data-driven and efficient approach to chemical innovation.
Exploration of Novel Synthetic Pathways
While classical synthetic methods provide reliable access to this compound, ongoing research is focused on developing more efficient, sustainable, and stereoselective synthetic strategies. A key area of exploration is asymmetric synthesis to obtain enantiomerically pure forms of the compound, which is often crucial for pharmaceutical applications.
A probable and efficient synthetic route to this compound is through the reductive amination of the corresponding ketone, 4-(4-ethylphenyl)butan-2-one. smolecule.comwikipedia.orgmasterorganicchemistry.com This two-step, one-pot reaction typically involves the formation of an imine intermediate from the ketone and an amine source (such as ammonia), followed by in-situ reduction.
Key Research Thrusts in Novel Synthesis:
Asymmetric Reductive Amination: The development of novel chiral catalysts is a major focus for achieving high enantioselectivity in the synthesis of chiral amines. acs.org Research into transition-metal catalysts, particularly those based on iridium, rhodium, and ruthenium, continues to yield highly effective systems for asymmetric reductive amination. researchgate.net Furthermore, the use of biocatalysts, such as imine reductases (IREDs) and amine transaminases (ATAs), is a rapidly growing field. rsc.orgrsc.orgmanchester.ac.uk These enzymes offer the potential for high stereoselectivity under mild, environmentally benign conditions.
Catalytic Asymmetric Amination: Beyond reductive amination, other catalytic asymmetric methods are being explored. These include the use of chiral organocatalysts, such as chiral phosphoric acids or cinchona alkaloid derivatives, to catalyze the addition of amines to various precursors. beilstein-journals.orgacs.org These metal-free approaches offer advantages in terms of reduced toxicity and cost.
Continuous Flow Synthesis: The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. nih.govnih.govresearchgate.net For the synthesis of this compound, flow chemistry can enable precise control over reaction parameters, leading to improved yields and purity. The use of packed-bed reactors with immobilized catalysts (both chemical and biological) is a particularly promising approach for continuous production.
The following table summarizes potential novel synthetic approaches for this compound:
| Synthetic Approach | Catalyst/Reagent Type | Potential Advantages |
| Asymmetric Reductive Amination | Chiral Transition-Metal Catalysts (Ir, Rh, Ru) | High enantioselectivity, broad substrate scope. |
| Biocatalytic Reductive Amination | Imine Reductases (IREDs) | High stereoselectivity, mild reaction conditions, environmentally friendly. |
| Asymmetric Organocatalysis | Chiral Phosphoric Acids, Cinchona Alkaloids | Metal-free, lower toxicity, cost-effective. |
| Continuous Flow Synthesis | Immobilized Catalysts (Chemical or Biocatalytic) | Enhanced safety, improved efficiency and scalability, precise process control. |
Development of Advanced Analytical Platforms
The robust characterization of this compound and its analogs is essential for quality control, reaction monitoring, and understanding its behavior in various matrices. While standard analytical techniques like NMR, mass spectrometry, and chromatography are routinely employed, there is a continuous drive to develop more advanced and efficient analytical platforms.
Process Analytical Technology (PAT): In the context of process development and scale-up, PAT tools are becoming indispensable. mt.comwikipedia.orgthermofisher.com For the synthesis of this compound, in-situ monitoring techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on reaction kinetics, conversion, and the formation of intermediates or byproducts. americanpharmaceuticalreview.com This allows for dynamic control of the process, leading to improved consistency and quality.
Chiral Separation Techniques: Given the importance of stereoisomerism, advanced methods for chiral separation and analysis are crucial. Supercritical fluid chromatography (SFC) is emerging as a powerful alternative to traditional high-performance liquid chromatography (HPLC) for chiral separations, offering faster analysis times and reduced solvent consumption.
Hyphenated Techniques: The coupling of different analytical techniques (hyphenation) can provide more comprehensive information. For instance, coupling liquid chromatography with mass spectrometry (LC-MS) is standard for impurity profiling. More advanced hyphenations, such as gas chromatography-ion mobility spectrometry-mass spectrometry (GC-IMS-MS), could offer enhanced separation and identification of closely related isomers and impurities.
The table below highlights advanced analytical platforms relevant to this compound:
| Analytical Platform | Application | Key Benefits |
| Process Analytical Technology (PAT) | Real-time reaction monitoring and process control. | Improved process understanding, consistency, and quality. |
| Supercritical Fluid Chromatography (SFC) | Chiral separation of enantiomers. | Faster analysis, reduced environmental impact. |
| Hyphenated Spectrometry (e.g., GC-IMS-MS) | Isomer and impurity profiling. | Enhanced separation and identification capabilities. |
Challenges and Opportunities in Scale-Up and Process Intensification
The successful transition of a chemical synthesis from the laboratory bench to industrial-scale production is a complex undertaking that presents numerous challenges and opportunities. For this compound, these considerations are critical for its potential commercial viability.
Key Challenges:
Catalyst Cost and Recovery: For catalytic syntheses, particularly those employing precious metal catalysts or complex enzymes, the cost and efficient recovery of the catalyst are major economic drivers. acs.org Leaching of the catalyst can also lead to product contamination.
Reaction Conditions: High-pressure hydrogenations or reactions requiring cryogenic temperatures can be challenging and costly to implement on a large scale.
Purification: The removal of impurities, especially those that are structurally similar to the product, can be a significant challenge in large-scale production.
Safety: The handling of hazardous reagents and the management of potentially exothermic reactions are critical safety considerations during scale-up. researchgate.net
Opportunities for Process Intensification:
Continuous Flow Manufacturing: As mentioned previously, continuous flow processes offer a powerful solution to many scale-up challenges. enamine.net They can improve heat and mass transfer, enhance safety by minimizing the volume of hazardous materials at any given time, and facilitate the integration of in-line purification and analysis.
Catalyst Immobilization: Immobilizing catalysts on solid supports allows for their easy separation from the reaction mixture and reuse, which can significantly reduce costs and simplify downstream processing.
Telescoped Reactions: Combining multiple reaction steps into a single, continuous process without isolating intermediates (telescoping) can dramatically improve efficiency and reduce waste.
The following table outlines the main challenges and opportunities in the scale-up of this compound synthesis:
| Aspect | Challenges | Opportunities |
| Catalysis | Cost and recovery of precious metal or biological catalysts. | Development of highly active, robust, and recyclable immobilized catalysts. |
| Process Conditions | Management of high pressures, temperatures, and hazardous reagents. | Implementation of continuous flow reactors for better control and safety. |
| Purification | Removal of structurally similar impurities and byproducts. | Integration of in-line purification techniques within a continuous process. |
| Overall Efficiency | Multiple unit operations, solvent usage, and waste generation. | Process intensification through telescoped reactions and solvent recycling. |
Q & A
Q. What are the recommended synthetic routes for 4-(4-Ethylphenyl)butan-2-amine, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via reductive amination of 4-(4-ethylphenyl)butan-2-one using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Key parameters include:
- Temperature : Optimal yields are achieved at 0–25°C for NaBH₄ and reflux conditions for LiAlH₄.
- Solvent : Polar aprotic solvents (e.g., tetrahydrofuran) enhance reaction efficiency.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane 3:7) isolates the product with >90% purity .
A comparative analysis of reducing agents shows LiAlH₄ provides higher yields (85–92%) but requires stringent anhydrous conditions, whereas NaBH₄ is safer but less efficient (65–75%) .
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer: Use a combination of analytical techniques:
- NMR : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., ACD/Labs) to confirm substituent positions. The ethyl group’s methyl protons typically appear as a triplet at δ 1.2–1.4 ppm .
- Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z 177.2 (C₁₂H₁₉N).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% recommended for pharmacological studies) .
Q. What are the solubility and stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Solubility : Highly soluble in chloroform, DMSO, and ethanol (>50 mg/mL); poorly soluble in water (<1 mg/mL).
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Degradation studies (40°C/75% RH for 30 days) show <5% decomposition when stored in amber glass .
Advanced Research Questions
Q. How do structural modifications (e.g., ethyl vs. methoxy substituents) impact the compound’s biological activity?
Methodological Answer: Comparative SAR studies using analogs (e.g., 4-(4-Methoxyphenyl)butan-2-amine) reveal:
- Lipophilicity : The ethyl group increases logP (2.1 vs. 1.8 for methoxy), enhancing blood-brain barrier permeability.
- Receptor Binding : Ethyl substituents reduce steric hindrance compared to methoxy, improving affinity for monoamine transporters (e.g., SERT, DAT) in in vitro assays .
Experimental Design : Perform radioligand displacement assays (³H-paroxetine for SERT) to quantify IC₅₀ values .
Q. What in vitro models are suitable for elucidating the neuropharmacological mechanisms of this compound?
Methodological Answer:
- Cell-Based Assays : Use HEK-293 cells transfected with human serotonin/dopamine transporters. Measure uptake inhibition via fluorescence (e.g., FLIPR® Calcium 6 Assay).
- Microdialysis : Administer the compound (1–10 mg/kg, i.p.) to rodents and quantify extracellular monoamine levels in the prefrontal cortex .
Data Interpretation : EC₅₀ values <10 μM suggest potent activity; compare with reference drugs (e.g., fluoxetine for SERT) .
Q. How can computational modeling predict metabolite formation and toxicity risks?
Methodological Answer:
- In Silico Tools : Use Schrödinger’s Metabolite Predictor or ADMET Predictor™ to identify Phase I metabolites (e.g., N-dealkylation, hydroxylation).
- Toxicity Profiling : Apply Derek Nexus to assess mutagenicity (Ames test alerts) and hepatotoxicity (CYP450 inhibition).
Validation : Cross-reference predictions with in vitro microsomal assays (human liver microsomes + NADPH) .
Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
